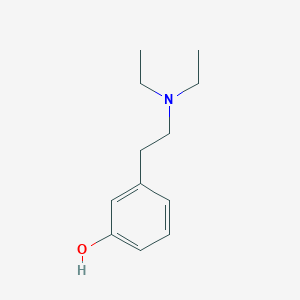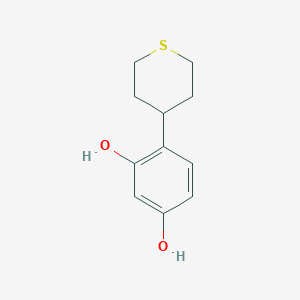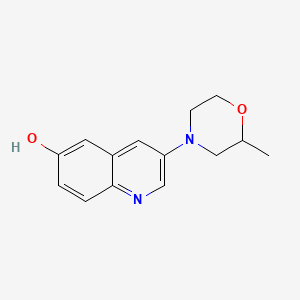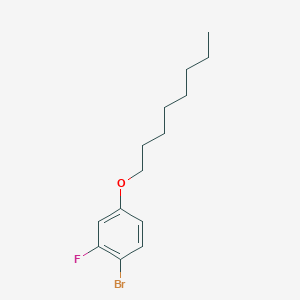![molecular formula C24H29N3O8 B13882780 4-(dimethylamino)-1,10,11,12a-tetrahydroxy-7-[[methoxy(methyl)amino]methyl]-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide](/img/structure/B13882780.png)
4-(dimethylamino)-1,10,11,12a-tetrahydroxy-7-[[methoxy(methyl)amino]methyl]-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(dimethylamino)-1,10,11,12a-tetrahydroxy-7-[[methoxy(methyl)amino]methyl]-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide is a complex organic compound belonging to the class of anthracyclines. These compounds are known for their tetracenequinone ring structure with a sugar attached by glycosidic linkage
準備方法
The synthesis of 4-(dimethylamino)-1,10,11,12a-tetrahydroxy-7-[[methoxy(methyl)amino]methyl]-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide involves multiple steps, including the formation of intermediate compounds through various chemical reactions. One common method involves the reduction of Schiff bases using sodium borohydride (NaBH4) as a reducing agent . Industrial production methods may involve the use of catalysts such as lithium aluminum hydride (LiAlH4) or tin to facilitate the reduction of nitriles and amides .
化学反応の分析
This compound undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sodium borohydride (NaBH4) for reduction and various oxidizing agents for oxidation reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reduction of Schiff bases can lead to the formation of secondary amines .
科学的研究の応用
4-(dimethylamino)-1,10,11,12a-tetrahydroxy-7-[[methoxy(methyl)amino]methyl]-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide has several scientific research applications. In medicinal chemistry, it is studied for its potential use in cancer treatment due to its ability to inhibit tyrosine kinase enzymes . In biology, it is used to study the interactions between amino groups and heteroatoms in quinoline derivatives . Additionally, it has applications in the synthesis of azo dyes and dithiocarbamates .
作用機序
The mechanism of action of this compound involves its interaction with molecular targets such as tyrosine kinase enzymes. By inhibiting these enzymes, the compound can interfere with cellular signaling pathways that are crucial for cancer cell proliferation . The specific molecular pathways involved include the inhibition of phosphorylation processes that are essential for the activation of tyrosine kinase enzymes .
類似化合物との比較
Similar compounds to 4-(dimethylamino)-1,10,11,12a-tetrahydroxy-7-[[methoxy(methyl)amino]methyl]-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide include other anthracyclines and quinoline derivatives. For example, 4-(dimethylamino)pyridine and 4-(dimethylamino)benzoic acid are related compounds that share similar structural features . the unique combination of functional groups in this compound gives it distinct chemical properties and biological activities .
特性
分子式 |
C24H29N3O8 |
|---|---|
分子量 |
487.5 g/mol |
IUPAC名 |
4-(dimethylamino)-1,10,11,12a-tetrahydroxy-7-[[methoxy(methyl)amino]methyl]-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide |
InChI |
InChI=1S/C24H29N3O8/c1-26(2)18-13-8-11-7-12-10(9-27(3)35-4)5-6-14(28)16(12)19(29)15(11)21(31)24(13,34)22(32)17(20(18)30)23(25)33/h5-6,11,13,18,28-29,32,34H,7-9H2,1-4H3,(H2,25,33) |
InChIキー |
AYUMVPHUMFKFPJ-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1C2CC3CC4=C(C=CC(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O)CN(C)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(8-formyl-7-hydroxy-2-oxochromen-4-yl)butyl]-N-prop-2-enylcarbamate](/img/structure/B13882703.png)


![6-Iodopyrido[2,3-b]pyrazine](/img/structure/B13882722.png)


![2-[4-(3-Hydroxypiperidin-1-yl)phenoxy]-2-methylpropanoic acid](/img/structure/B13882743.png)

![N-[4-tert-butyl-3-(hydroxymethyl)phenyl]-4-oxo-1H-quinoline-3-carboxamide](/img/structure/B13882756.png)




![Methyl 4-[2-(acetyloxymethyl)pyridin-4-yl]benzoate](/img/structure/B13882800.png)
